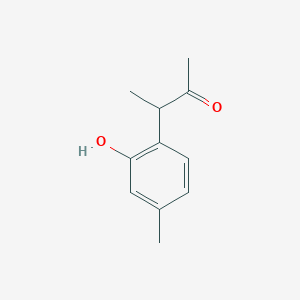
3-(2-Hydroxy-4-methylphenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-4-methylphenyl)butan-2-one is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.2277 g/mol . It is known for its pleasant, mild, warm, and creamy sweet aroma, which occurs naturally in various substances such as honey, wine, sherry, apple cider, and wisteria flowers . This compound is also referred to as an odorant due to its distinctive fragrance properties.
Preparation Methods
The synthesis of 3-(2-Hydroxy-4-methylphenyl)butan-2-one can be achieved through various methods. One common synthetic route involves the asymmetric epoxidation of 1-phenyl-3-buten-2-one followed by hydrogenolysis . The epoxidation is typically carried out using a chiral La-BINOL complex as the catalyst and t-butyl hydroperoxide as the oxidant. The resultant optically active epoxyketone is then reduced in the presence of palladium on carbon (Pd/C) and hydrogen (H2) to produce the desired compound .
Chemical Reactions Analysis
3-(2-Hydroxy-4-methylphenyl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in free radical bromination at the benzylic position using N-bromosuccinimide (NBS) as the reagent . This reaction typically results in the formation of brominated products. Additionally, the compound can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively . These reactions are often carried out under acidic conditions to facilitate the formation of the desired products.
Scientific Research Applications
3-(2-Hydroxy-4-methylphenyl)butan-2-one has a wide range of scientific research applications. In chemistry, it is used as a chiral odorant for studying the sensory properties of stereoisomers . In biology, it serves as a biomarker for thyme honey and is used in the analysis of volatile compounds in various natural products . In the medical field, the compound’s pleasant aroma makes it a valuable ingredient in the formulation of fragrances and flavorings .
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-4-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For example, it can undergo nucleophilic substitution reactions at the benzylic position, which are facilitated by the resonance stabilization of the benzylic carbocation . This stabilization allows for the formation of various substitution products under appropriate reaction conditions. Additionally, the compound’s ability to form oximes and hydrazones through reactions with hydroxylamine and hydrazine highlights its reactivity towards nucleophiles .
Comparison with Similar Compounds
Zingerone, for instance, is a pharmacologically active compound found in dry ginger and is known for its antioxidant and anti-inflammatory properties . Both compounds share similar structural features, such as the presence of a hydroxyphenyl group, but differ in their specific functional groups and biological activities. The unique aroma and flavor properties of 3-(2-Hydroxy-4-methylphenyl)butan-2-one set it apart from these similar compounds, making it a valuable ingredient in the fragrance and flavor industries.
Properties
CAS No. |
83810-64-4 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(2-hydroxy-4-methylphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O2/c1-7-4-5-10(11(13)6-7)8(2)9(3)12/h4-6,8,13H,1-3H3 |
InChI Key |
YWKYLGVKGIAHDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C(=O)C)O |
melting_point |
67 - 68 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)
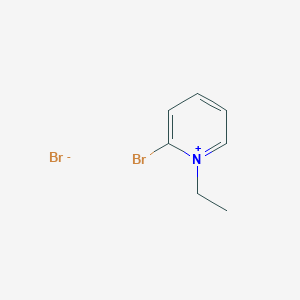
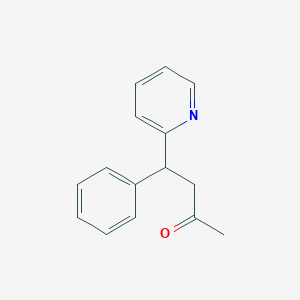
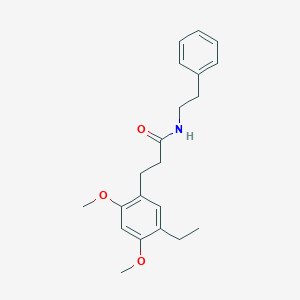
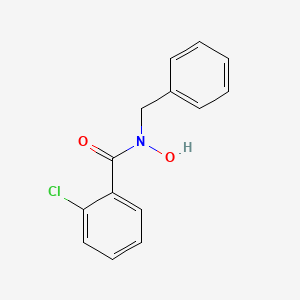
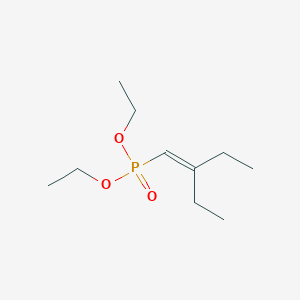

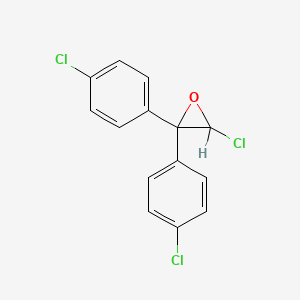
![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
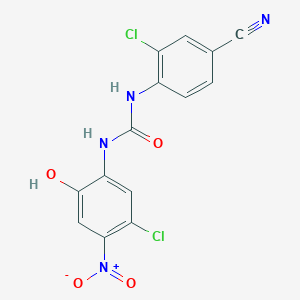
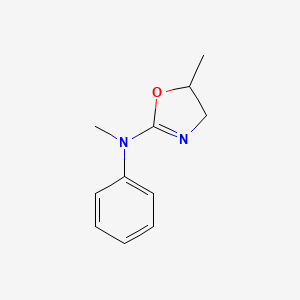
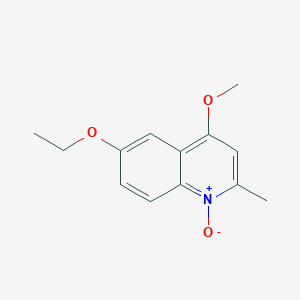
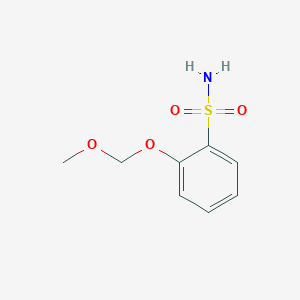
![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)
